3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole
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Overview
Description
3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2-chlorobenzoyl chloride in the presence of a base, followed by cyclization with pyrrolidine and subsequent oxidation to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the sulfonyl group allows for strong interactions with protein targets, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,2,4-oxadiazole: Lacks the sulfonyl and pyrrolidinyl groups, resulting in different chemical and biological properties.
5-(2-Chlorophenyl)-1,2,4-oxadiazole: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
The unique combination of chlorophenyl, sulfonyl, and pyrrolidinyl groups in 3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S/c19-13-9-7-12(8-10-13)17-21-18(26-22-17)15-5-3-11-23(15)27(24,25)16-6-2-1-4-14(16)20/h1-2,4,6-10,15H,3,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMZCXZPBPJQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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